An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0)
An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key chemical intermediate, distinguished by its fluorinated phenylacetate scaffold. This structure is of significant interest in medicinal chemistry and drug development, primarily serving as a versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom and the reactive hydroxyl and ester functional groups allows for a multitude of chemical transformations, leading to the generation of novel therapeutic agents, particularly in the realms of anti-inflammatory drugs and kinase inhibitors. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, detailed synthetic and analytical methodologies, and an exploration of its applications in contemporary drug discovery.
Chemical and Physical Properties
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a white to light orange or yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 91361-59-0 | [2][3] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Appearance | White to light orange to yellow powder/crystal | [1] |
| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [4] |
| SMILES | COC(=O)CC1=C(F)C=C(O)C=C1 | [2] |
| InChIKey | UUBFEAJSPROQMF-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The primary route for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7).[5][6] This acid-catalyzed reaction with methanol is a classic and efficient method for ester formation.[7]
Reaction Scheme:
Caption: Fischer esterification of 2-fluoro-4-hydroxyphenylacetic acid.
Detailed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxyphenylacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
Aromatic Protons (Ar-H): Signals are expected in the range of 6.5-7.5 ppm. The protons on the fluorinated benzene ring will exhibit coupling with each other and with the fluorine atom, leading to complex splitting patterns (doublets or doublet of doublets).
-
Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm for the methylene protons adjacent to the carbonyl group and the aromatic ring.
-
Methyl Protons (-OCH₃): A singlet for the methyl ester protons should appear around 3.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the phenolic hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the range of 110-160 ppm. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J C-F).
-
Methylene Carbon (-CH₂-): A signal around 40 ppm.
-
Methyl Carbon (-OCH₃): A signal around 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 184.16.
-
Key Fragmentation Pathways: Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 153, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 125. Further fragmentation of the aromatic ring can also be observed. Predicted collision cross-section data can be a useful reference for mass spectrometry analysis.[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and for monitoring reaction progress.
Suggested HPLC Method:
A reverse-phase HPLC method can be developed based on methods for similar fluorophenylacetic acid derivatives.[8]
-
Column: A C18 stationary phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. The use of an acidic modifier is important for good peak shape of the phenolic compound.
-
Detection: UV detection at a wavelength around 264 nm.
-
Flow Rate: A typical flow rate would be 1 mL/min.
This method is also compatible with mass spectrometry (LC-MS) for more detailed analysis.
Caption: A typical workflow for HPLC analysis.
Applications in Drug Discovery and Development
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
Synthesis of Anti-inflammatory Agents
The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated and hydroxylated nature of this intermediate makes it an attractive starting point for the synthesis of novel NSAIDs with potentially improved efficacy and safety profiles.
Development of Kinase Inhibitors
The 2-fluoro-4-hydroxyphenyl moiety can serve as a key recognition element for the active sites of various kinases, which are important targets in cancer therapy. This intermediate can be elaborated through reactions at the hydroxyl and ester groups to build more complex molecules that can selectively inhibit specific kinases.
Agrochemical Research
This compound also finds use in agrochemical research for the development of new herbicides with improved environmental stability and target specificity.[4]
Safety and Handling
Appropriate safety precautions should be taken when handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry and cool place, away from oxidizing agents.
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a strategically important building block in synthetic organic and medicinal chemistry. Its versatile functionality and the presence of a fluorine atom make it a valuable precursor for the development of a wide range of biologically active compounds. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.
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